Strain-Selective Antimalarial Activity: Kapakahine F vs. Kapakahine A, B, and Kulolide‑1
In a malaria growth-inhibition assay, kapakahine F displayed selective antimalarial effects against the chloroquine-resistant Dd2 clone of P. falciparum, whereas kapakahine A, kapakahine B, and kulolide‑1 showed broad antimalarial effects without strain selectivity [1]. The IC₅₀ of kapakahine F against Dd2 was approximately 4.9 µM, roughly twofold lower than its IC₅₀ of ~10.0 µM against the chloroquine-sensitive 3D7 strain (exact values reported in the primary publication, Goto et al., 2021) [1].
| Evidence Dimension | Strain-selective inhibition of P. falciparum growth |
|---|---|
| Target Compound Data | IC₅₀ ~4.9 µM (Dd2); ~10.0 µM (3D7) [as reported in primary source] |
| Comparator Or Baseline | Kapakahine A, B, kulolide‑1: no strain selectivity observed |
| Quantified Difference | ~2‑fold selectivity for Dd2 vs. 3D7 for kapakahine F; selectivity absent in comparators |
| Conditions | Malaria growth inhibition assay; P. falciparum Dd2 (chloroquine-resistant) and 3D7 (chloroquine-sensitive) clones |
Why This Matters
Strain-selective activity against a drug-resistant clone is a rare profile that makes kapakahine F a valuable probe for studying resistance mechanisms and a potential starting point for antimalarial lead optimization.
- [1] Goto, Y., et al. J. Parasitol. 2021, 107 (2), 284–288. DOI: 10.1645/20-93 View Source
